N-[(1S,2R)-1-methoxy-2,3-dihydro-1H-inden-2-yl]oxolane-3-sulfonamide
Description
N-[(1S,2R)-1-methoxy-2,3-dihydro-1H-inden-2-yl]oxolane-3-sulfonamide is a complex organic compound featuring a unique combination of an indene moiety and a sulfonamide group
Properties
IUPAC Name |
N-[(1S,2R)-1-methoxy-2,3-dihydro-1H-inden-2-yl]oxolane-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-18-14-12-5-3-2-4-10(12)8-13(14)15-20(16,17)11-6-7-19-9-11/h2-5,11,13-15H,6-9H2,1H3/t11?,13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMDYGBGZFEIGC-WLPIGLKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CC2=CC=CC=C12)NS(=O)(=O)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H](CC2=CC=CC=C12)NS(=O)(=O)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2R)-1-methoxy-2,3-dihydro-1H-inden-2-yl]oxolane-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indene Moiety: This can be achieved through a series of cyclization reactions involving suitable starting materials.
Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as methyl iodide.
Formation of the Oxolane Ring: This can be achieved through ring-closing reactions, often using conditions that favor the formation of five-membered rings.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2R)-1-methoxy-2,3-dihydro-1H-inden-2-yl]oxolane-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation may yield sulfonic acids, while reduction could lead to the formation of amines.
Scientific Research Applications
N-[(1S,2R)-1-methoxy-2,3-dihydro-1H-inden-2-yl]oxolane-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(1S,2R)-1-methoxy-2,3-dihydro-1H-inden-2-yl]oxolane-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This can lead to the disruption of metabolic pathways and has potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N-[(1S,2R)-1-methoxy-2,3-dihydro-1H-inden-2-yl]oxolane-3-sulfonamide: shares similarities with other sulfonamide-containing compounds such as sulfamethoxazole and sulfasalazine.
Indene Derivatives: Compounds like indene and its derivatives also share structural similarities.
Uniqueness
What sets this compound apart is its unique combination of an indene moiety with a sulfonamide group, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
